3-(4-CHLORO-3-FLUOROPHENYL)PROPANAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-fluorophenyl)propanal is an organic compound with the molecular formula C9H8ClFO. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)propanal typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with propanal in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: 3-(4-Chloro-3-fluorophenyl)propanoic acid.
Reduction: 3-(4-Chloro-3-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is explored for its potential use in the development of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-fluorophenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-fluorophenyl)propanoic acid
- 3-(4-Chloro-3-fluorophenyl)propanol
- 3-(4-Fluorophenyl)propanal
Uniqueness
3-(4-Chloro-3-fluorophenyl)propanal is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of various complex organic molecules.
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMVLUIOYSDHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.